molecular formula C9H6O6 B3024944 1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro- CAS No. 6053-68-5

1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-

Cat. No. B3024944
CAS RN: 6053-68-5
M. Wt: 210.14 g/mol
InChI Key: NLWBEORDOPDUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Cyclopenta[1,2-c:3,4-c’]difuran-1,3,4,6(3aH)-tetrone, tetrahydro-” is a chemical compound with the CAS Number: 6053-68-5 . It is also known as 1,2,3,4-Cyclopentanetetracarboxylic dianhydride . The molecular weight of this compound is 210.14 .

Scientific Research Applications

  • Palladium(0)-Catalyzed Cyclization : A study by Diao et al. (2017) describes a palladium-catalyzed cyclization process to synthesize tetrahydro-1H-cyclopenta[c]furans, demonstrating the compound's utility in organic synthesis (Diao, Zuo, Wang, Liu, & Luan, 2017).

  • Stereochemistry Determination : The stereochemistry of similar compounds, including γ-Butyrolactones, has been studied using DPFGSE-NOE experiments, indicating the compound's relevance in stereochemical analysis (Xie, Tschan, & Glorius, 2007).

  • Synthesis Strategies : Kotha and Tangella (2020) have highlighted various synthetic strategies for cyclopentanoids and their derivatives, underscoring the compound's significance in synthetic organic chemistry (Kotha & Tangella, 2020).

  • Catalytic Hydrogenolysis : Research by Chen et al. (2012) on hydrogenolysis of similar compounds over iridium catalysts reflects the compound's potential in catalysis and organic reaction mechanisms (Chen, Mori, Watanabe, Nakagawa, & Tomishige, 2012).

  • Strigol Analogue : A study by Rugutt et al. (1999) on a racemic strigol analogue, which is structurally similar, emphasizes the compound's relevance in crystallography and structural analysis (Rugutt, Fronczek, Yarabe, Shamsi, Henry, Billiot, & Warner, 1999).

  • Nicotinic Acid Receptor Agonist Synthesis : Wilson et al. (2009) described the synthesis of a compound similar to the one , demonstrating its applicability in medicinal chemistry (Wilson, Cleator, Ashwood, Bio, Brands, Davies, Dolling, Emerson, Gibb, Hands, Mckeown, Oliver, Reamer, Sheen, Stewart, & Zhou, 2009).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found on the Combi-Blocks website . This document should provide detailed safety and hazard information.

properties

IUPAC Name

4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6/c10-6-2-1-3-5(4(2)8(12)14-6)9(13)15-7(3)11/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWBEORDOPDUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C1C(=O)OC3=O)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884216
Record name 1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-

CAS RN

6053-68-5, 4802-47-5
Record name Tetrahydro-1H-cyclopenta[1,2-c:3,4-c′]difuran-1,3,4,6(3aH)-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6053-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 84185
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004802475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Cyclopenta(1,2-c:3,4-c')difuran-1,3,4,6(3aH)-tetrone, tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006053685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC84185
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-1,c-2,c-3,c-4-cyclopentane-1,2:3,4-tetracarboxylic dianhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis,cis,cis-1,2,3,4-Cyclopentanetetracarboxylic dianhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-
Reactant of Route 2
1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-
Reactant of Route 3
1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-
Reactant of Route 4
1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-
Reactant of Route 5
1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-
Reactant of Route 6
1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-

Q & A

Q1: How does the structure of CPDA influence the properties of derived polyimide membranes for gas separation?

A2: The permeability and selectivity of polyimide membranes are significantly influenced by the structure of their constituent monomers. Polyimide membranes synthesized from CPDA exhibit varying permeability coefficients for gases like carbon dioxide and methane depending on the free volume available within the polymer matrix []. This free volume is influenced by factors like the flexibility of the polymer chains, which in turn is affected by the structure of the dianhydride and diamine monomers.

Q2: Can CPDA-based oligoimides form ordered structures, and if so, what are the implications?

A3: While typically associated with polymers, recent research has demonstrated that even low-molecular-weight oligoimides incorporating CPDA can form organized structures like lamellar phases under humid conditions []. This is significant because such organized structures can facilitate proton conduction, leading to materials with high proton conductivity. This finding opens up possibilities for using CPDA-based oligoimides in applications like fuel cells.

Q3: What analytical techniques are commonly used to characterize CPDA-based materials?

A5: Characterization of CPDA-derived materials often involves techniques like Fourier transform infrared spectroscopy (FTIR) to confirm the formation of imide linkages []. Wide-angle X-ray diffraction (WAXD) provides insights into the crystallinity and chain packing of the resulting polymers []. Thermal properties are assessed using thermogravimetric analysis (TGA) [], while UV-visible spectroscopy helps evaluate optical transparency, a crucial parameter for applications like flexible displays []. For applications like gas separation membranes, specialized techniques to measure gas permeability and selectivity are employed [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.